BOC-O-BENZYL-D-THREONINOL chemical properties and structure
BOC-O-BENZYL-D-THREONINOL chemical properties and structure
An In-Depth Technical Guide to BOC-O-BENZYL-D-THREONINOL: Properties, Synthesis, and Applications
Introduction
N-tert-Butoxycarbonyl-O-benzyl-D-threoninol, commonly abbreviated as BOC-O-BENZYL-D-THREONINOL or Boc-D-Thr(Bzl)-ol, is a chiral amino alcohol of significant value in synthetic organic chemistry. As a derivative of the non-proteinogenic D-threonine, it serves as a crucial building block, particularly in the fields of peptide synthesis and pharmaceutical development. Its structure is defined by two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the hydrogenolysis-labile benzyl (Bzl) group on the side-chain hydroxyl. This dual-protection scheme provides the necessary stability and selective reactivity that are essential for constructing complex, stereochemically defined molecules.[1][2]
This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and core applications of BOC-O-BENZYL-D-THREONINOL, tailored for researchers and professionals in drug discovery and development.
Part 1: Molecular Structure and Physicochemical Properties
The molecular architecture of BOC-O-BENZYL-D-THREONINOL is fundamental to its utility. The compound possesses two stereocenters with a defined (2S, 3S) configuration, inherited from its parent amino acid, D-threonine.[3][4] The bulky Boc group shields the nucleophilic amine, while the benzyl ether protects the side-chain hydroxyl from undesired reactions, such as O-acylation, during synthetic manipulations.[5]
Caption: 2D Structure of BOC-O-BENZYL-D-THREONINOL.
Physicochemical Data Summary
The key properties of BOC-O-BENZYL-D-THREONINOL are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 168034-31-9 | [2][6][7][] |
| Molecular Formula | C₁₆H₂₅NO₄ | [2][7] |
| Molecular Weight | 295.36 g/mol | [7] |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | [3] |
| Appearance | Oil or pale yellow liquid | [7] |
| Purity | ≥98.5% (HPLC) | [2][] |
| Density | 1.089 g/mL | [] |
| Boiling Point | 449.0 °C at 760 mmHg | [] |
| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in Methanol) | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
| Storage | 2-8 °C, Sealed in a dry environment | [2][] |
Part 2: Characterization and Spectral Analysis
While experimental spectra for BOC-O-BENZYL-D-THREONINOL are not widely published, its structure can be reliably confirmed using standard analytical techniques. The expected spectral characteristics can be predicted based on its functional groups and data from closely related structures, such as its carboxylic acid precursor, Boc-D-Thr(Bzl)-OH.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation.[11] Spectra are typically recorded in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | Multiplet | 5H | Phenyl H (Bzl) | Aromatic protons of the benzyl group.[10] |
| ~ 5.0 - 4.8 | Doublet | 1H | NH (Boc) | Amide proton coupled to the α-proton. |
| ~ 4.60 - 4.40 | AB quartet or s | 2H | -O-CH₂ -Ph (Bzl) | Diastereotopic benzylic protons adjacent to the chiral center.[10] |
| ~ 3.9 - 3.7 | Multiplet | 2H | H-β and H-α | Protons on the threoninol backbone. |
| ~ 3.65 - 3.50 | Multiplet | 2H | CH₂ OH | Protons of the primary alcohol, formed from the reduction of the acid.[12] |
| ~ 2.5 - 2.0 | Broad Singlet | 1H | CH₂OH | Alcohol proton, signal may be broad and exchangeable. |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | Nine equivalent protons of the tert-butyl group, a hallmark of Boc protection.[11] |
| ~ 1.20 | Doublet | 3H | -CH(CH₃)- | Methyl group protons of the threonine side chain.[10] |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156.0 | C =O (Boc) | Carbonyl carbon of the carbamate.[9] |
| ~ 138.0 | Quaternary Phenyl C (Bzl) | The ipso-carbon of the benzyl group. |
| ~ 128.5 - 127.5 | Phenyl C H (Bzl) | Aromatic carbons of the benzyl group.[13][14] |
| ~ 79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[11] |
| ~ 75.0 | C -O-Bzl | Carbon bearing the benzyl ether. |
| ~ 71.0 | -O-CH₂ -Ph (Bzl) | Benzylic carbon. |
| ~ 63.0 | CH₂ OH | Primary alcohol carbon, a key indicator of successful reduction.[15] |
| ~ 57.0 | C -NHBoc | Alpha-carbon of the amino alcohol. |
| ~ 28.4 | -C(CH₃ )₃ (Boc) | Methyl carbons of the tert-butyl group.[11] |
| ~ 16.0 | -CH(CH₃ )- | Methyl carbon of the threonine side chain. |
Part 3: Synthesis and Purification
BOC-O-BENZYL-D-THREONINOL is most commonly synthesized via the reduction of its corresponding carboxylic acid, N-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). A robust and widely applicable method for this transformation is the mixed anhydride reduction.
Causality of Experimental Choices: The carboxylic acid is first activated by converting it into a mixed anhydride using isobutyl chloroformate. This activation is crucial because sodium borohydride (NaBH₄), a mild and selective reducing agent, is not potent enough to reduce a free carboxylic acid directly but will efficiently reduce the more electrophilic anhydride. This selectivity ensures that other functional groups, like the benzyl ether, remain intact. N-methylmorpholine (NMM) is used as a non-nucleophilic base to neutralize the HCl generated during the anhydride formation, driving the reaction to completion.
Caption: Synthesis workflow for BOC-O-BENZYL-D-THREONINOL.
Experimental Protocol: Mixed Anhydride Reduction
-
Dissolution: Dissolve N-Boc-O-benzyl-D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5 minutes. Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0 eq) in a small amount of water and cool to 0 °C. Add the cold NaBH₄ solution dropwise to the mixed anhydride suspension.
-
Reaction & Quenching: Allow the reaction to stir for 2-3 hours, gradually warming to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure BOC-O-BENZYL-D-THREONINOL as a colorless oil.
Part 4: Core Applications in Synthetic Chemistry
The primary application of BOC-O-BENZYL-D-THREONINOL is as a chiral building block in the synthesis of complex organic molecules, most notably peptides and peptidomimetics.
Solid-Phase Peptide Synthesis (SPPS)
In the Boc/Bzl strategy for SPPS, BOC-protected amino acids are the standard.[16] While the target molecule is an amino alcohol and not directly used for chain elongation, its precursor, Boc-D-Thr(Bzl)-OH, is a key reagent.[5][17] The principles of the protecting groups are central to understanding the field.
-
N-α-Boc Protection: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to liberate the free amine for the next coupling step.[16][18]
-
O-Benzyl Protection: The benzyl ether is a semi-permanent protecting group for the threonine side-chain hydroxyl. It is stable to the repetitive TFA treatments used to remove the Boc group. Its removal requires much harsher conditions, typically treatment with strong anhydrous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[17] This difference in lability is the cornerstone of the Boc/Bzl strategy.
Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.
Role in Drug Development
As a chiral amino alcohol, BOC-O-BENZYL-D-THREONINOL is a precursor for synthesizing molecules where the C-terminal carboxylic acid is replaced by an alcohol or other functionalities. This is particularly relevant in the design of:
-
Protease Inhibitors: Many protease inhibitors are peptidomimetics that incorporate modified amino acid backbones to enhance stability and binding affinity.
-
Neurological Drug Candidates: The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[7]
-
Bioconjugation: The primary alcohol can be further functionalized to attach linkers for drug delivery systems or diagnostic agents.[7]
Conclusion
BOC-O-BENZYL-D-THREONINOL is a highly valuable and versatile chiral building block. Its well-defined stereochemistry and the orthogonal nature of its protecting groups make it an indispensable tool for advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity allows researchers to strategically incorporate it into complex synthetic routes, enabling the development of novel therapeutics and sophisticated molecular probes.
References
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
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BATE Chemical. (n.d.). Boc-O-benzyl-D-threoninol (CAS 168034-31-9). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5545-5551. Retrieved from [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Aapptec. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ChemRxiv. (2018). Selective Reductive Cleavage of the Threonine2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. Retrieved from [Link]
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Trade Science Inc. Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
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BATE Chemical. (n.d.). Boc-O-benzyl-D-threoninol (CAS 168034-31-9). Retrieved from [Link]
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MySkinRecipes. (n.d.). Boc-O-Benzyl-D-threoninol. Retrieved from [Link]
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